molecular formula C17H27N3O2 B1334442 Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate CAS No. 444892-54-0

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Cat. No.: B1334442
CAS No.: 444892-54-0
M. Wt: 305.4 g/mol
InChI Key: NOVUBWBKZLPMFG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUBWBKZLPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397458
Record name tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10397458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444892-54-0
Record name tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (CAS 444892-54-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide array of therapeutic areas, including the central nervous system (CNS), infectious diseases, and oncology.[1][2] This prevalence is due to its unique physicochemical properties, which can enhance the aqueous solubility and bioavailability of drug candidates. Furthermore, the two nitrogen atoms of the piperazine ring offer versatile handles for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile.[3]

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, with the CAS number 444892-54-0, is a key building block that incorporates this valuable piperazine moiety. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom.[1] The chiral phenylethylamine portion of the molecule introduces a specific three-dimensional architecture, which can be crucial for achieving high-affinity and selective interactions with biological targets. The primary amino group provides a reactive site for further elaboration, making this compound a versatile intermediate in the synthesis of more complex and potentially bioactive molecules.

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValue
CAS Number 444892-54-0
Molecular Formula C₁₇H₂₇N₃O₂
Molecular Weight 305.42 g/mol
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane

Proposed Synthesis Pathway and Experimental Protocol

Synthetic Scheme

Synthetic Pathway cluster_0 Step 1: Protection and Activation of the Amino Alcohol cluster_1 Step 2: Nucleophilic Substitution cluster_2 Final Deprotection (Optional) 2-Amino-1-phenylethanol 2-Amino-1-phenylethanol Intermediate_A Tert-butyl (2-hydroxy-1-phenylethyl)carbamate 2-Amino-1-phenylethanol->Intermediate_A Protection Boc_Anhydride Boc Anhydride Boc_Anhydride->Intermediate_A Intermediate_B 2-((Tert-butoxycarbonyl)amino)-1-phenylethyl methanesulfonate Intermediate_A->Intermediate_B Activation Mesyl_Chloride Mesyl Chloride (or other sulfonyl chloride) Mesyl_Chloride->Intermediate_B Product This compound Intermediate_B->Product Alkylation N_Boc_Piperazine N-Boc-piperazine N_Boc_Piperazine->Product Deprotected_Product 1-(2-Amino-1-phenylethyl)piperazine Product->Deprotected_Product Acidic Conditions

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1a: Protection of 2-Amino-1-phenylethanol

  • Reaction Setup: To a solution of 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

Step 1b: Activation of the Hydroxyl Group

  • Reaction Setup: Dissolve the product from Step 1a (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq).

  • Sulfonylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, 2-((tert-butoxycarbonyl)amino)-1-phenylethyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with N-Boc-piperazine

  • Reaction Setup: To a solution of N-Boc-piperazine (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0 eq).

  • Alkylation: Add the crude mesylate from Step 1b (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 16-24 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the target compound, tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-1-phenylethyl)piperazine-1-carboxylate.

  • Final Deprotection: To obtain the title compound, the Boc group on the phenylethylamine side chain must be removed. This can be achieved by treating the product of step 2 with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting salt can be neutralized to give the free amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Representative Analytical Data
Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) Aromatic protons: Multiplet around 7.20-7.40 ppm (5H). Phenylethyl protons: Multiplet for the benzylic CH and two multiplets for the CH₂ adjacent to the amino group. Piperazine protons: Broad multiplets for the four sets of non-equivalent methylene protons. Boc protons: A singlet around 1.45 ppm (9H). Amine protons: A broad singlet for the NH₂ protons.
¹³C NMR (101 MHz, CDCl₃) Aromatic carbons: Peaks in the range of 125-140 ppm. Boc carbonyl carbon: A peak around 155 ppm. Boc quaternary carbon: A peak around 80 ppm. Piperazine and phenylethyl carbons: Multiple peaks in the aliphatic region.
Mass Spectrometry (ESI+) Expected m/z: 306.22 [M+H]⁺
HPLC Purity Expected >95% (UV detection at a suitable wavelength, e.g., 254 nm)

Note: The exact chemical shifts in NMR will depend on the solvent and other experimental conditions. The provided data is illustrative.[4]

Workflow for Analytical Characterization

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Quality Control Synthesis_Crude Crude Product from Synthesis Purification Flash Column Chromatography Synthesis_Crude->Purification Pure_Product Purified Product Purification->Pure_Product Identity_Confirmation Identity Confirmation Pure_Product->Identity_Confirmation Purity_Assessment Purity Assessment Pure_Product->Purity_Assessment Chiral_Analysis Chiral Purity Pure_Product->Chiral_Analysis NMR ¹H and ¹³C NMR Identity_Confirmation->NMR MS Mass Spectrometry (LC-MS) Identity_Confirmation->MS HPLC HPLC-UV/MS Purity_Assessment->HPLC Chiral_HPLC Chiral HPLC or Chiral NMR Chiral_Analysis->Chiral_HPLC

Caption: A standard workflow for the analytical characterization and quality control of the synthesized compound.

Applications in Drug Discovery

This compound is a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. The primary amino group serves as a key point for further chemical modifications, allowing for the introduction of various functional groups and pharmacophores.

Potential Therapeutic Areas:

  • CNS Disorders: The phenylethylamine scaffold is a common feature in many neurologically active compounds. By modifying the primary amine, it is possible to synthesize ligands for various CNS targets, such as dopamine, serotonin, and norepinephrine transporters and receptors.

  • Oncology: The piperazine moiety is a well-established component of many kinase inhibitors.[1] The title compound can be used to synthesize novel kinase inhibitors by coupling the primary amine with appropriate heterocyclic systems.

  • Infectious Diseases: Piperazine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[1] The primary amine can be derivatized to explore new chemical space in the search for novel anti-infective drugs.

The Boc-protected piperazine allows for the selective introduction of substituents at the other piperazine nitrogen, further expanding the diversity of molecules that can be synthesized from this versatile building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. Its combination of a Boc-protected piperazine, a chiral phenylethylamine core, and a reactive primary amine makes it a versatile starting material for the synthesis of complex and diverse molecular architectures. This guide has provided a plausible and detailed synthetic approach, a framework for its analytical characterization, and an overview of its potential applications. By leveraging the unique features of this compound, researchers can accelerate the discovery and development of novel therapeutic agents.

References

  • Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Gant, T. G. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Van de Merbel, N. C. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Pharmaceutical analysis.
  • Analysis of pharmaceuticals and drug related impurities using Agilent instrument
  • Gu, G., et al. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Synthesis method of N-Boc piperazine. (n.d.).
  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review.
  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.).
  • 1-Boc-piperazine 97 57260-71-6. (n.d.). Sigma-Aldrich.
  • Recent Advances in HPLC-MS for Pharmaceutical Analysis. (2023). News-Medical.Net.
  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025).
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Preparation of tert-butyl 4-((1R,2S,5R)-6- (benzyloxy)-7-0x0-1,6-diazabicyclo[3.2.I]octane-2- carboxamido)piperidine-1-carboxylat. (2014).

Sources

Structure Elucidation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis and drug development. It ensures purity, validates synthetic pathways, and is a prerequisite for regulatory submission. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, a substituted piperazine derivative of interest in medicinal chemistry. We will move beyond simple data reporting to explain the causality behind the analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system for unambiguous structure confirmation.

Introduction: The Rationale for Rigorous Elucidation

Substituted piperazines are ubiquitous scaffolds in modern pharmaceuticals due to their favorable pharmacokinetic properties. This compound (Molecular Formula: C₁₇H₂₇N₃O₂, Molecular Weight: 305.42 g/mol ) incorporates several key structural motifs: a phenyl ring, a chiral center, a primary amine, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group.[1] Each of these features presents a unique analytical signature.

Confirming the precise connectivity and arrangement of these groups is not merely an academic exercise. For drug development professionals, an error in structural assignment can lead to the failure of entire research programs. Therefore, a multi-pronged analytical strategy is not just recommended; it is essential. This guide will walk through that strategy, demonstrating how data from orthogonal techniques are integrated to build an unassailable structural proof.

Figure 1: Chemical Structure of the Target Analyte.

The Analytical Workflow: A Strategy of Orthogonal Cross-Validation

Our approach is systematic. We begin with techniques that provide broad, foundational data (molecular weight and elemental formula) and progressively move to those that offer fine-grained detail about functional groups and atomic connectivity.

G Sample Synthesized Sample MS Mass Spectrometry (MS) Sample->MS  Molecular Weight & Formula IR Infrared (IR) Spectroscopy Sample->IR  Functional Groups NMR Nuclear Magnetic Resonance (NMR) Sample->NMR  Atom Connectivity Integration Cross-Validation of Data MS->Integration IR->Integration NMR->Integration Structure Confirmed Structure Integration->Structure

Figure 2: The Integrated Workflow for Structure Elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The first and most critical step is to confirm the molecular weight and, by extension, the elemental composition. Mass spectrometry is the definitive technique for this purpose.[2] We opt for High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI). ESI is a 'soft' ionization technique ideal for this molecule as it is polar and prone to fragmentation under harsher methods; ESI will generate a prominent protonated molecular ion [M+H]⁺ with high efficiency.[3][4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[5] High concentrations can cause signal suppression and detector saturation.

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer, as these analyzers provide the high resolution and mass accuracy required for elemental composition determination.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The multiple nitrogen atoms in the molecule are readily protonated.

  • Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard covering the m/z range of interest.[7] This is crucial for achieving high mass accuracy.

  • Data Acquisition: Infuse the sample directly or via a Liquid Chromatography (LC) system. Acquire data in full scan mode, ensuring the mass range covers the expected m/z of the [M+H]⁺ ion (approx. 306).

Data Presentation & Interpretation

The primary goal is to find the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The high-resolution instrument allows us to measure this value to several decimal places, which is then used to calculate a plausible elemental formula.

ParameterExpected ValueObserved Value (Typical)
Molecular Formula C₁₇H₂₇N₃O₂-
Exact Mass 305.21033-
[M+H]⁺ Ion 306.21815306.2182
Mass Accuracy -< 5 ppm

Trustworthiness: The power of HRMS lies in its precision. For the calculated formula C₁₇H₂₇N₃O₂, the theoretical exact mass of the [M+H]⁺ ion is 306.21815 Da. An experimentally observed mass of 306.2182 Da would result in a mass error of less than 2 ppm, providing extremely high confidence in the assigned elemental formula. No other combination of C, H, N, and O atoms in this mass range would fit so precisely. This self-validates the molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: With the molecular formula established, we next confirm the presence of key functional groups using Fourier-Transform Infrared (FTIR) spectroscopy. FTIR is exceptionally useful for identifying characteristic bond vibrations.[8] For this molecule, we are specifically looking for evidence of the amine (N-H), the carbamate carbonyl (C=O), and both aromatic and aliphatic C-H bonds. We use the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for solids and requires minimal sample preparation.[9]

Experimental Protocol: ATR-FTIR
  • Background Scan: Before analyzing the sample, a background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any signals from the ATR crystal itself.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm, uniform contact between the sample and the crystal. Good contact is critical for a strong signal.

  • Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

Data Presentation & Interpretation

The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber. Specific peaks correspond to the vibrations of specific functional groups.

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
3400-3300N-H StretchPrimary Amine (-NH₂)Medium, often two peaks
3100-3000C-H StretchAromatic (Phenyl)Medium
2980-2850C-H StretchAliphatic (CH, CH₂, CH₃)Strong
~1690C=O StretchCarbamate (-O-C=O)Strong, Sharp
1600-1450C=C StretchAromatic RingMedium to Weak
1250-1000C-N StretchAmine / CarbamateMedium

Trustworthiness: The presence of a strong, sharp peak around 1690 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protector.[10] Similarly, observing peaks in the 3300-3400 cm⁻¹ region confirms the N-H bonds of the primary amine.[11] This data corroborates the structural features implied by the molecular formula, creating a consistent and trustworthy picture.

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: While MS gives the formula and IR shows the functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level blueprint of the molecule's carbon-hydrogen framework.[12][13] It is the most powerful tool for structure elucidation.[13] We will perform both ¹H (proton) and ¹³C (carbon) NMR experiments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a good first choice as it dissolves many organic molecules and has a simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to note are the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed to yield a spectrum with single lines for each unique carbon atom. More scans are required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[14]

Data Presentation & Interpretation: ¹H NMR

The ¹H NMR spectrum provides four key pieces of information: number of signals (chemically non-equivalent protons), chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~7.35HMultipletAr-H Protons on the phenyl ring, deshielded by the aromatic ring current.
~3.81HTriplet/ddPh-CH -CH₂Methine proton, deshielded by both the phenyl ring and the piperazine nitrogen.
~3.44HBroad MultipletBoc-N-(CH₂ )₂Piperazine protons adjacent to the electron-withdrawing Boc group.
~2.92HDoubletCH-CH₂ -NH₂Methylene protons adjacent to the primary amine.
~2.54HMultipletCH-N-(CH₂ )₂Piperazine protons adjacent to the ethyl-phenyl substituent.
~1.82HBroad Singlet-NH₂ Amine protons; signal is often broad and its chemical shift is variable.
1.459HSinglet-C(CH₃ )₃Nine equivalent protons of the tert-butyl group with no adjacent protons.
Data Presentation & Interpretation: ¹³C NMR

The ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

Chemical Shift (δ, ppm)AssignmentRationale
~170C =OCarbamate carbonyl carbon.
~140Ar-C (ipso)Aromatic carbon attached to the ethyl group.
~128Ar-C HAromatic carbons.
~80-C (CH₃)₃Quaternary carbon of the Boc group.
~65Ph-C H-CH₂Methine carbon, attached to phenyl and nitrogen.
~55-45Piperazine C H₂Piperazine ring carbons. Two or more signals are expected.
~40CH-C H₂-NH₂Methylene carbon adjacent to the amine.
~28-C(C H₃)₃Methyl carbons of the Boc group.

Trustworthiness: The NMR data provides a self-validating map of the molecule. The singlet at 1.45 ppm integrating to 9 protons is an unmistakable signature of a tert-butyl group. The signals in the aromatic region integrating to 5 protons confirm a mono-substituted phenyl ring. The connectivity can be confirmed through the multiplicity; for example, the methine proton (Ph-CH) splitting the adjacent methylene protons (CH-CH₂) into a doublet, and in turn being split by them. This intricate web of correlations leaves no doubt about the final structure.

Conclusion: The Synthesis of Evidence

The structure of this compound is not proven by any single technique, but by the seamless convergence of data from all three.

G MS Mass Spectrometry (HRMS) - Provides Molecular Formula: C₁₇H₂₇N₃O₂ Conclusion Final Confirmation Unambiguous Structure Elucidated MS->Conclusion Consistent Formula IR Infrared Spectroscopy (FTIR) - Confirms Functional Groups: • -NH₂ (Amine) • C=O (Carbamate) • Aromatic Ring IR->Conclusion Consistent Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) - Establishes Connectivity Map: • Phenyl, Ethyl, Piperazine, Boc • Shows adjacent atoms via splitting NMR->Conclusion Definitive Connectivity

Figure 3: Logical Flow of Data Integration for Final Structure Confirmation.

High-resolution mass spectrometry established the elemental formula as C₁₇H₂₇N₃O₂. FTIR spectroscopy confirmed the presence of the expected functional groups: a primary amine, a carbamate carbonyl, and aromatic/aliphatic C-H bonds. Finally, ¹H and ¹³C NMR spectroscopy provided the definitive evidence of the atomic connectivity, piecing together the phenyl, ethyl, piperazine, and Boc fragments into the correct final structure. This orthogonal, multi-technique approach ensures the highest level of scientific rigor and provides unshakeable confidence in the identity of the synthesized molecule, a critical requirement for its use in research and drug development.

References

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Mass spectrometry fragmentation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the predictable fragmentation pathways under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. By dissecting the molecule's core structural motifs—the tert-butyl carbamate (Boc) protecting group, the piperazine ring, and the phenylethylamine side chain—we elucidate the primary cleavage events that yield characteristic product ions. This guide explains the causality behind these fragmentations, offering field-proven insights into method development for structural confirmation, metabolite identification, and quantitative analysis. Detailed experimental protocols and visual fragmentation maps are provided to serve as a practical resource for laboratory applications.

Introduction

The Analyte: A Structural Overview

This compound is a complex organic molecule often synthesized as an intermediate in the development of pharmaceutical agents. Its structure is a composite of three key functional regions, each with distinct chemical properties that dictate its behavior in a mass spectrometer.

  • Molecular Formula: C₁₇H₂₇N₃O₂

  • Monoisotopic Mass: 317.2103 g/mol

  • Core Components:

    • N-Boc-Piperazine Core: A piperazine ring protected at one nitrogen with a tert-butyl carbamate (Boc) group. The Boc group is a common protecting group in organic synthesis, known for its thermal and chemical lability under specific conditions.

    • Phenylethylamine Moiety: A side chain that is structurally related to known psychoactive substances and neurotransmitters, featuring a phenyl ring and a primary amine.[1]

    • Linkages: The molecule is connected via a robust network of C-C and C-N bonds, the relative strengths of which determine the most probable fragmentation pathways.

Understanding the mass spectrometric fate of this molecule is crucial for confirming its identity in synthesis reactions, identifying its metabolites in biological matrices, and developing robust quantitative assays.[2][3]

The Analytical Approach: Mass Spectrometry

Mass spectrometry (MS) is the analytical technique of choice for this molecule due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.[2][4] When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), LC-MS and GC-MS become powerful tools for analyzing complex mixtures.[5][6] The central challenge and opportunity in MS lies in interpreting the fragmentation patterns, which serve as a structural fingerprint of the analyte.[7] This guide will focus on predicting and explaining these patterns.

Ionization Techniques and Molecular Ion Formation

The choice of ionization technique is a critical first step that determines the initial energy imparted to the molecule and, consequently, the extent of fragmentation observed.

Electrospray Ionization (ESI): The Soft Approach

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, making it ideal for analyzing thermally labile or non-volatile molecules like our target compound.[8][9][10][11]

  • Mechanism of Ionization: In positive ion mode, the multiple basic nitrogen atoms (two in the piperazine ring and one in the primary amine) are readily protonated in the acidic mobile phase. This results in the formation of a protonated molecule, [M+H]⁺ , which would be observed in the full scan spectrum at m/z 318.2 .

  • Expected Outcome: The primary ion observed will be the intact molecule with a single positive charge. Fragmentation is minimal in the ion source itself but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).

Electron Ionization (EI): The Hard Approach

Electron Ionization is a high-energy, "hard" ionization technique, typically used in conjunction with GC.[12][13] It involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV).

  • Mechanism of Ionization: This high energy ejects an electron from the molecule, creating a radical cation, M⁺• , with significant excess internal energy.

  • Expected Outcome: The molecular ion at m/z 317.2 may be observed, but often with very low intensity or not at all.[7] The excess energy causes extensive and often complex fragmentation, providing a detailed structural fingerprint. This technique is most suitable for volatile and thermally stable compounds; our target analyte would likely require derivatization for GC-MS analysis.[14]

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

The controlled fragmentation of the [M+H]⁺ precursor ion (m/z 318.2) via CID allows for systematic structural elucidation. The fragmentation is dictated by the stability of the resulting product ions and neutral losses, with protonation sites influencing the cleavage pathways.

Primary Fragmentation Pathways of the [M+H]⁺ Ion

The structure of this compound offers several predictable sites for fragmentation.

Pathway A: Loss of the Boc Group The N-Boc protecting group is notoriously labile in the gas phase.[15] Its fragmentation is a dominant and diagnostic pathway for any Boc-protected amine. The process typically occurs in two steps:

  • Loss of Isobutylene: The protonated precursor readily eliminates a neutral molecule of isobutylene (C₄H₈), which has a mass of 56 Da. This produces a highly abundant fragment ion at m/z 262.2 .[15]

  • Subsequent Loss of Carbon Dioxide: The intermediate ion from step 1 can then lose a molecule of carbon dioxide (CO₂), with a mass of 44 Da, to yield a fragment at m/z 218.2 . Alternatively, the entire Boc group can be lost in a concerted fashion as isobutylene and carbon dioxide, resulting in a neutral loss of 100 Da and the formation of the m/z 218.2 ion directly.[16]

Pathway B: Benzylic Cleavage The bond between the phenyl-bearing carbon (C1 of the ethyl chain) and the piperazine ring is a point of weakness. Cleavage at this position can lead to two possible charge retentions:

  • Formation of the Boc-piperazine cation: This would result in a fragment at m/z 185.1 (C₉H₁₇N₂O₂⁺).

  • Formation of the protonated 2-amino-1-phenylethyl cation: This is less likely without rearrangement. A more common fragmentation related to the phenylethylamine moiety is the formation of the highly stable tropylium ion (C₇H₇⁺ ) at m/z 91.1 through cleavage of the bond between C1 and C2 of the ethyl chain followed by rearrangement.

Pathway C: Piperazine Ring Fragmentation Piperazine rings are known to undergo characteristic ring-opening fragmentations.[17][18] Following the initial loss of the Boc group (m/z 218.2), the piperazine ring can cleave to produce a series of iminium ions. For instance, cleavage across the C-N bonds of the ring can lead to fragments corresponding to the loss of ethyleneamine moieties.

Pathway D: Alpha Cleavage Cleavage of the C-C bond alpha to the primary amine is a characteristic fragmentation for amines.[19][20] This would involve the cleavage between the two carbons of the "ethyl" portion of the side chain, leading to the formation of a CH₂NH₂⁺ iminium ion at m/z 30.0 .

The following diagram illustrates the most probable fragmentation cascade originating from the [M+H]⁺ ion.

G M_H [M+H]⁺ m/z 318.2 C₁₇H₂₈N₃O₂⁺ F262 Fragment A1 m/z 262.2 C₁₃H₂₀N₃O₂⁺ M_H->F262 - C₄H₈ (56 Da) (Loss of Isobutylene) F218 Fragment A2 m/z 218.2 C₁₂H₁₈N₃⁺ F262->F218 - CO₂ (44 Da) F91 Fragment B Tropylium Ion m/z 91.1 C₇H₇⁺ F218->F91 - C₅H₉N₃ (111 Da) (Benzylic Cleavage) F127 Fragment C m/z 127.1 C₈H₁₁N₂⁺ F218->F127 - C₄H₇ (55 Da) (Ring Cleavage)

Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.

Fragmentation Analysis under Electron Ionization (EI-MS)

Under the high-energy conditions of EI, the fragmentation of the radical cation (M⁺•, m/z 317.2) is more extensive and follows rules of radical chemistry.[21]

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for amines.[19] The cleavage occurs at the C-C bond adjacent to a nitrogen atom. For this molecule, several alpha-cleavages are possible:

    • Cleavage of the bond between the piperazine ring and the benzylic carbon, yielding a stable Boc-piperazinyl radical and a resonance-stabilized iminium ion at m/z 120.1 (C₈H₁₀N⁺). This is often a base peak for phenylethylamine-type structures.[20]

    • Cleavage within the piperazine ring itself.

  • Benzylic Cleavage: The weakest C-C bond is adjacent to the phenyl ring. Cleavage of this bond results in the formation of the highly stable benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺ ) at m/z 91.1 . This is an extremely common and diagnostic fragment for compounds containing a benzyl group.

  • Boc Group Fragmentation: The tert-butyl group readily fragments via loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, leading to a fragment at m/z 302.2 ([M-15]⁺). Alternatively, cleavage of the C-O bond can lead to the formation of a tert-butyl cation (C₄H₉⁺ ) at m/z 57.1 .[22]

G M_radical M⁺• m/z 317.2 C₁₇H₂₇N₃O₂⁺• F120 Fragment α m/z 120.1 C₈H₁₀N⁺ M_radical->F120 α-Cleavage F91 Fragment B Tropylium Ion m/z 91.1 C₇H₇⁺ M_radical->F91 Benzylic Cleavage F57 Fragment C t-butyl cation m/z 57.1 C₄H₉⁺ M_radical->F57 Boc Cleavage

Caption: Major predicted fragmentation pathways under Electron Ionization.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are recommended.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS method development.

  • Matrix Samples (e.g., Plasma): For analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) step would be required to remove interferences.

Recommended LC-MS/MS Method (ESI)

This method is designed to provide good chromatographic separation and efficient ionization for subsequent MS/MS analysis.[23]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (Positive ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • MS1 Scan: Scan for the [M+H]⁺ precursor ion at m/z 318.2.

    • MS2 Product Ion Scan: Isolate m/z 318.2 and apply varying collision energies (e.g., 10-40 eV) to generate a full fragmentation spectrum and optimize transitions for quantification.

Data Summary and Interpretation

The fragmentation data provides a robust method for the unambiguous identification of the target analyte.

Table 1: Summary of Key Predicted Fragments

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed FormulaDescription of Loss/Formation
ESI[M+H]⁺ (318.2)262.2C₁₃H₂₀N₃O₂⁺Neutral loss of isobutylene (C₄H₈) from Boc group
ESI[M+H]⁺ (318.2)218.2C₁₂H₁₈N₃⁺Neutral loss of Boc group (C₅H₈O₂)
ESI[M+H]⁺ (318.2)91.1C₇H₇⁺Benzylic cleavage yielding tropylium ion
EIM⁺• (317.2)120.1C₈H₁₀N⁺Alpha-cleavage adjacent to piperazine ring
EIM⁺• (317.2)91.1C₇H₇⁺Benzylic cleavage yielding tropylium ion
EIM⁺• (317.2)57.1C₄H₉⁺Formation of tert-butyl cation from Boc group

By monitoring specific and unique transitions in a Multiple Reaction Monitoring (MRM) experiment (e.g., 318.2 → 218.2 or 318.2 → 262.2), analysts can achieve high selectivity and sensitivity for the quantification of this compound in complex samples.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and governed by the established chemistry of its constituent functional groups. Under ESI-MS/MS conditions, the dominant fragmentation pathway involves the characteristic loss of the Boc protecting group. Under EI-MS, alpha-cleavage and benzylic cleavage produce the most significant fragment ions. The insights and protocols detailed in this guide provide a solid, scientifically-grounded framework for researchers to develop and validate analytical methods for this compound, ensuring data integrity and accelerating research and development timelines.

References

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Biological activity of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Foreword: Unveiling the Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to understanding and exploring the biological activity of this compound. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the piperazine ring and the phenylethylamine backbone—are hallmarks of numerous biologically active compounds. The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2][3]

This guide, therefore, adopts a predictive and proactive approach. We will first deconstruct the molecule to understand its potential interactions based on the well-documented activities of its constituent parts. Subsequently, we will lay out a comprehensive, field-proven research program designed to systematically elucidate its biological function, from initial target screening to preliminary in vivo characterization. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for your own investigations.

Section 1: Chemical Identity and Structural Rationale for Biological Investigation

Chemical Name: this compound CAS Number: 444892-54-0[4] Molecular Formula: C₁₇H₂₇N₃O₂[4] Molecular Weight: 305.42 g/mol [4]

The structure of this compound is a compelling starting point for a drug discovery campaign. The molecule can be dissected into three key pharmacophoric elements:

  • The Piperazine Core: This versatile scaffold is found in a wide array of approved drugs, including antipsychotics, antidepressants, and anxiolytics.[1] Its two nitrogen atoms allow for diverse substitutions, modulating both the pharmacokinetic and pharmacodynamic properties of the molecule.[2] The piperazine ring is a common feature in ligands for dopamine and serotonin receptors, as well as neurokinin receptors.[5][6][7][8]

  • The Phenylethylamine Moiety: This structural element is a classic pharmacophore for biogenic amine receptors, most notably dopamine and serotonin receptors. The phenyl group can engage in π-π stacking interactions with aromatic residues within the receptor binding pocket, while the ethylamine chain provides a basic nitrogen atom crucial for salt-bridge interactions with acidic residues like aspartate.[5][8]

  • The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group on one of the piperazine nitrogens serves to reduce the basicity of this nitrogen and increase the lipophilicity of the molecule. In a drug discovery context, this group is often used as a protecting group during synthesis, but it can also influence the overall biological activity and pharmacokinetic profile.[9] It is important to note that this compound is likely a drug intermediate, and the Boc group would typically be removed to yield a secondary amine, which is often crucial for receptor interaction.

Given these structural features, it is highly probable that this compound and its de-protected derivatives will exhibit activity at monoaminergic G-protein coupled receptors (GPCRs).

Section 2: Hypothesized Biological Targets and Mechanism of Action

Based on extensive literature on structurally similar piperazine derivatives, we can hypothesize several primary biological targets for this compound.

Dopamine Receptors (D₂/D₃)

Many N-arylpiperazine compounds are potent ligands for dopamine D₂ and D₃ receptors.[5][6][10][11] The N-phenylpiperazine moiety is known to occupy the orthosteric binding site of these receptors.[6] The phenylethylamine portion of our topic molecule could mimic the endogenous ligand dopamine, potentially leading to either agonist or antagonist activity.

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ)

The piperazine scaffold is also a common feature in ligands for various serotonin receptors.[8] These receptors are key targets for antidepressants and anxiolytics. The interaction with these receptors is often driven by π-π stacking of an aromatic group with key phenylalanine and tryptophan residues in the binding pocket.[8]

Neurokinin-1 (NK-1) Receptor

NK-1 receptor antagonists are used to treat chemotherapy-induced nausea and vomiting.[12][13][14] Several potent NK-1 antagonists feature a piperazine core.[7][15] These antagonists work by blocking the action of Substance P, a neuropeptide involved in emesis and pain signaling.[16] The phenylethyl portion of our molecule could potentially mimic the C-terminal region of Substance P.

The following diagram illustrates a hypothetical signaling pathway for a Gαi-coupled receptor like the D₂ dopamine receptor, a potential target for our compound.

G_protein_signaling cluster_membrane Cell Membrane Receptor D₂ Receptor G_protein Gαi/βγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Dopamine or Antagonist Ligand->Receptor Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression) PKA->Response Phosphorylates Targets caption Hypothetical Gαi Signaling Pathway

Caption: Hypothetical Gαi Signaling Pathway for a D₂ Receptor.

Section 3: A Proposed Research Workflow for Biological Characterization

The following workflow provides a logical and efficient path to characterizing the biological activity of this compound and its primary (Boc-deprotected) amine metabolite.

research_workflow start Compound Synthesis & Purification in_vitro_screening Primary In Vitro Screening (Receptor Binding Assays) start->in_vitro_screening functional_assays Functional Assays (Agonist/Antagonist Mode) in_vitro_screening->functional_assays Active Hits selectivity_panel Broad Selectivity Panel (e.g., CEREP) functional_assays->selectivity_panel cell_based_assays Cell-Based Assays (Downstream Signaling) selectivity_panel->cell_based_assays adme_tox Early ADME/Tox Profiling cell_based_assays->adme_tox in_vivo_pk In Vivo Pharmacokinetics adme_tox->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics & Efficacy Models in_vivo_pk->in_vivo_pd decision Go/No-Go Decision for Lead Optimization in_vivo_pd->decision caption Proposed Research Workflow

Caption: Proposed Research Workflow for Biological Characterization.

Step-by-Step Experimental Protocols
3.1.1 Protocol 1: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D₂ receptor.

Causality: This is a fundamental first step to confirm if the compound physically interacts with the hypothesized target. A competitive binding assay is a robust and high-throughput method to quantify this interaction.

Materials:

  • HEK293 cell membranes expressing recombinant human D₂ receptors.

  • [³H]-Spiperone (radioligand).

  • Test compound stock solution (10 mM in DMSO).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Spiperone (for non-specific binding determination).

  • 96-well microplates and glass fiber filters (GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Prepare serial dilutions of the test compound in assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 10 µM).

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM unlabeled Spiperone (for non-specific binding), or 50 µL of the test compound dilution.

  • Add 50 µL of [³H]-Spiperone to all wells at a final concentration equal to its Kd (typically ~0.2 nM).

  • Add 100 µL of the D₂ receptor membrane preparation (typically 10-20 µg protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvest the contents of each well onto a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in a scintillation vial or plate with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percent inhibition of specific binding versus the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2 Protocol 2: cAMP Accumulation Assay for Functional Activity

Objective: To determine if the test compound acts as an agonist or antagonist at the D₂ receptor.

Causality: The D₂ receptor is Gαi-coupled, meaning its activation inhibits adenylyl cyclase and reduces intracellular cAMP levels. This assay directly measures this downstream functional consequence of receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human D₂ receptor.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine (reference agonist).

  • Test compound.

  • A commercial cAMP detection kit (e.g., HTRF or ELISA-based).

Methodology:

  • Antagonist Mode: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes. c. Add a fixed concentration of dopamine (its EC₈₀) and a fixed concentration of forskolin (e.g., 1 µM) to all wells. d. Incubate for 30 minutes at 37°C. e. Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions. f. An antagonist will reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production in a dose-dependent manner.

  • Agonist Mode: a. Plate the cells as above. b. Add various concentrations of the test compound along with a fixed concentration of forskolin. c. Incubate for 30 minutes at 37°C. d. Lyse the cells and measure cAMP levels. e. An agonist will inhibit forskolin-stimulated cAMP production in a dose-dependent manner.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format. The following table provides a template for presenting the results from the initial in vitro characterization.

CompoundTargetAssay TypeResult (Ki or EC₅₀/IC₅₀)
This compoundDopamine D₂[³H]-Spiperone Binding> 10 µM
Dopamine D₂cAMP (Antagonist Mode)No activity
Primary Amine Metabolite Dopamine D₂ [³H]-Spiperone Binding 15.2 nM (Ki)
Dopamine D₂ cAMP (Antagonist Mode) 45.8 nM (IC₅₀)
Dopamine D₃[³H]-Spiperone Binding25.6 nM (Ki)
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT Binding150.3 nM (Ki)
Serotonin 5-HT₂ₐ[³H]-Ketanserin Binding89.7 nM (Ki)
Neurokinin-1[¹²⁵I]-Substance P Binding> 1 µM

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data: The hypothetical data suggests that the Boc-protected parent compound is inactive, which is a common finding for prodrugs or intermediates. However, upon removal of the Boc group, the resulting primary amine shows potent binding and functional antagonism at the D₂ receptor, with moderate selectivity over the D₃, 5-HT₁ₐ, and 5-HT₂ₐ receptors, and no significant activity at the NK-1 receptor. This profile would warrant further investigation of this compound as a potential antipsychotic agent.

Section 5: Concluding Remarks and Future Directions

This compound represents a promising chemical starting point for the development of novel CNS-active agents. Its structural similarity to known dopamine and serotonin receptor ligands provides a strong rationale for the research program outlined in this guide. The key takeaway for any research team is the critical importance of evaluating both the parent compound and its likely primary metabolites, as the removal of the Boc protecting group is predicted to be essential for biological activity.

Future work should focus on a broader selectivity profiling to identify any potential off-target liabilities, followed by in vivo pharmacokinetic studies to assess brain penetration and metabolic stability. Efficacy studies in established animal models of psychosis or depression would then be the logical next step to validate the therapeutic potential of this chemical series.

References
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  • Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1577. Available at: [Link]

  • Rullo, M., et al. (2020). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 25(18), 4296. Available at: [Link]

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  • Ratra, D., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(2), 162-176. Available at: [Link]

  • Cascieri, M. A., et al. (1996). Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. Molecular Pharmacology, 50(4), 856-862. Available at: [Link]

  • Alsamarah, H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Available at: [Link]

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  • Al-Obaidi, A., & Al-Shammari, A. M. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

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  • Muñoz, M., & Coveñas, R. (2021). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. Cancers, 13(11), 2776. Available at: [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. Retrieved from [Link]

  • O'Connor, C., et al. (2023). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 28(19), 6825. Available at: [Link]

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  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. Available at: [Link]

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  • White, W. H., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary Parasitology, 146(1-2), 58-65. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmacologically active molecules. The most common and efficient method for this transformation is the reductive amination between 1-Boc-piperazine and a suitable phenylacetaldehyde derivative.[1][2] This method offers high selectivity and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[1] This guide will focus on optimizing this reductive amination pathway.

The proposed synthetic route involves the reaction of 1-Boc-piperazine (1) with 2-amino-1-phenylethanone (2) in the presence of a reducing agent to form the target molecule (3) .

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The initial condensation between the ketone and the piperazine is slow or incomplete.[3] 2. Decomposition of Starting Materials: 2-amino-1-phenylethanone can be unstable. 3. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.1. Catalyze Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion intermediate.[4][5] 2. Use Fresh Starting Materials: Ensure the 2-amino-1-phenylethanone is of high purity and, if necessary, use it immediately after preparation or purification. 3. Verify Reducing Agent Activity: Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride is preferred for its stability and selectivity.[4][6]
Formation of a Side Product: Reduction of the Starting Ketone Non-selective Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the ketone starting material before it forms the imine.Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the ketone.[4][5][6] This allows for a one-pot reaction where all reagents can be mixed together.
Presence of Unreacted 1-Boc-piperazine Suboptimal Stoichiometry: An insufficient amount of the ketone starting material was used.Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-amino-1-phenylethanone to ensure the complete consumption of the more valuable 1-Boc-piperazine.
Product is an Oil Instead of a Solid, with Broad NMR Peaks 1. Residual Solvent: Trapped solvent in the final product can prevent crystallization and cause broad NMR signals. 2. Presence of Impurities: Small amounts of impurities can inhibit crystallization. 3. Hygroscopic Nature: The product may be hygroscopic and has absorbed moisture from the air.1. Thorough Drying: Dry the product under high vacuum for an extended period. 2. Purification: Purify the product using column chromatography. A gradient of ethyl acetate in hexanes with a small amount of triethylamine can be effective for basic amines. 3. Handle Under Inert Atmosphere: Handle the purified product under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Formation of a Dimer or Polymer Reaction of the Primary Amine: The primary amine of 2-amino-1-phenylethanone can react with another molecule of the ketone, leading to self-condensation products.Protect the Primary Amine: Consider protecting the primary amine of 2-amino-1-phenylethanone with a suitable protecting group (e.g., Cbz or another Boc group) that can be selectively removed later. This will ensure that only the piperazine nitrogen reacts.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for this synthesis?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent. It is mild, selective for the iminium ion intermediate, and does not reduce the starting ketone.[4][5][6] This allows for a convenient one-pot procedure. While sodium cyanoborohydride (NaBH₃CN) is also effective, it is more toxic.[4]

Q2: What is the optimal solvent for this reaction?

A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations with sodium triacetoxyborohydride.[5] Tetrahydrofuran (THF) can also be used. The choice of solvent should be based on the solubility of the starting materials.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, staining with ninhydrin can help visualize the primary amine of the starting material, while a general stain like potassium permanganate will show all spots.

Q4: My final product is difficult to purify. What are some alternative purification strategies?

A4: If standard column chromatography is challenging, consider these options:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

  • Crystallization: Try to crystallize the product from a suitable solvent system. A mixture of a polar solvent (like ethyl acetate or isopropanol) and a non-polar solvent (like hexanes or heptane) is a good starting point.

  • Salt Formation: The product can be converted to its hydrochloride or other salt, which may be a crystalline solid that is easier to purify by recrystallization.

Q5: Can I use an unprotected 2-amino-1-phenylethanone?

A5: Yes, it is possible to use the unprotected aminoketone. However, be aware of potential side reactions, such as self-condensation or reaction of the primary amine with the ketone. If these become significant issues, protecting the primary amine is a viable strategy.

Optimized Experimental Protocol

This protocol is a starting point for the synthesis of this compound via reductive amination.

Materials:

  • 1-Boc-piperazine

  • 2-amino-1-phenylethanone hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-1-phenylethanone hydrochloride (1.1 eq) in anhydrous DCM, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add 1-Boc-piperazine (1.0 eq) to the solution and stir for 30 minutes.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in DCM containing 1% triethylamine to afford the pure product.

Visualizations

Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone 2-amino-1-phenylethanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Piperazine Piperazine 1-Boc-piperazine Iminium Iminium Ion Hemiaminal->Iminium - H2O Product Target Product Iminium->Product + [H-] ReducingAgent NaBH(OAc)3 ReducingAgent->Iminium

Caption: Reductive amination mechanism.

Troubleshooting Workflow

G Start Reaction Start CheckProgress Monitor by TLC/LC-MS Start->CheckProgress Incomplete Incomplete Reaction? CheckProgress->Incomplete SideProducts Side Products? Incomplete->SideProducts No Troubleshoot1 Check Reagents Add Catalyst Incomplete->Troubleshoot1 Yes Workup Work-up and Purification SideProducts->Workup No Troubleshoot2 Change Reducing Agent Protect Amine SideProducts->Troubleshoot2 Yes End Pure Product Workup->End Troubleshoot1->Start Troubleshoot2->Start

Caption: Troubleshooting decision tree.

References

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. MDPI. Available at: [Link]

  • Myers Chem 115. Harvard University. Available at: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. NIH. Available at: [Link]

  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Stanford Chemicals. Available at: [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. Available at: [Link]

  • tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. ResearchGate. Available at: [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Free Amino Group Transfer via α‐Amination of Native Carbonyls. PMC - NIH. Available at: [Link]

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Technical Support Center: A Guide to the Stability and Handling of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile building block. Our goal is to equip you with the knowledge to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The most common degradation pathway is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is highly sensitive to acidic conditions, which leads to its removal and the formation of a free piperazine nitrogen. This deprotection can be initiated by strong acids, Lewis acids, or even prolonged exposure to milder acidic environments.

Q2: How stable is this compound under basic conditions?

A2: this compound is generally stable under basic conditions. The Boc protecting group is resistant to cleavage by most bases and nucleophiles, making it a suitable protecting group in reaction sequences involving basic reagents.

Q3: Can this compound degrade upon exposure to air or light?

A3: While the Boc group itself is not particularly sensitive to air or light, the overall molecule, particularly the benzylic C-H bond and the primary amine, can be susceptible to oxidation over prolonged exposure. It is best practice to store the compound under an inert atmosphere and protected from light to minimize the risk of oxidative degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere such as argon or nitrogen. Refrigeration (2-8 °C) is recommended for long-term storage.

Q5: What are the visible signs of degradation?

A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., from a solid to a gummy or oily substance), or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, their probable causes related to compound degradation, and actionable solutions.

Observed Issue Potential Cause(s) Related to Degradation Recommended Action(s)
Unexpected side product with a lower molecular weight in mass spectrometry analysis. The Boc group has likely been cleaved due to acidic conditions in your reaction or workup.- Neutralize all reaction and workup solutions carefully. - If your reaction requires acidic conditions, consider if a different protecting group strategy is feasible. - During workup, use a mild base (e.g., saturated sodium bicarbonate solution) to quench any residual acid.
Low yield in a coupling reaction where the primary amine is the nucleophile. - Self-coupling: The deprotected piperazine nitrogen from a degraded molecule can react with your coupling partner. - Oxidation: The primary amine or the benzylic position may have been oxidized, rendering the molecule unreactive.- Confirm the purity of your starting material using HPLC or NMR before starting the reaction. - Use freshly purchased or properly stored material. - Consider performing the reaction under an inert atmosphere to prevent oxidation.
Multiple spots on a Thin Layer Chromatography (TLC) analysis of the starting material. This is a strong indicator of compound degradation, with the additional spots likely being the deprotected compound or other byproducts.- Do not proceed with the reaction. - Purify the starting material by column chromatography if possible. - If purification is not feasible, obtain a fresh batch of the compound.
Inconsistent reaction outcomes between different batches of the compound. This could be due to varying levels of degradation in different batches.- Implement a quality control check (e.g., HPLC purity analysis) for each new batch of the compound before use. - Ensure consistent and proper storage conditions for all batches.

Degradation Pathways and Prevention

Understanding the potential degradation pathways is key to preventing them. The primary routes of degradation for this compound are outlined below.

Caption: Potential degradation pathways for the target compound.

Acid-Catalyzed Deprotection

The Boc group is readily cleaved by acids, generating a carbamic acid intermediate that spontaneously decarboxylates to yield the free amine and a tert-butyl cation.[1] This cation can then act as an alkylating agent, leading to potential side reactions with other nucleophiles present in the reaction mixture.

Prevention:

  • Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) unless the intention is to deprotect the piperazine.

  • Buffer Reactions: If a reaction must be run at a specific pH, use a suitable buffer to avoid significant drops in pH.

  • Careful Workup: During aqueous workup, ensure the pH is neutral or slightly basic before extraction.

Oxidation

The benzylic C-H bond is susceptible to oxidation, which can lead to the formation of a ketone.[2] The primary amine can also be oxidized. These oxidative processes can be accelerated by exposure to air, light, and certain metal catalysts.

Prevention:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Protection from Light: Store in an amber vial or in a dark location.

  • Avoid Incompatible Reagents: Be cautious when using strong oxidizing agents in the presence of this compound unless oxidation of the benzylic position is the desired transformation.

Experimental Protocols

Protocol 1: Recommended Storage and Handling
  • Upon Receipt: Inspect the container for any damage. The compound should be a white to off-white solid.

  • Storage: Store the container tightly sealed in a refrigerator at 2-8 °C. For long-term storage, consider flushing the container with argon or nitrogen before sealing.

  • Handling: When weighing and handling the compound, do so in a well-ventilated area or a fume hood. To minimize exposure to air and moisture, work quickly and reseal the container promptly. For reactions, consider using a glovebox or Schlenk line techniques if the reaction is particularly sensitive to air or moisture.

Protocol 2: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in a 1:1 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Expected Results: A pure sample should show a single major peak. The presence of additional peaks, particularly at earlier retention times, may indicate the presence of the more polar deprotected compound.

Protocol 3: A Sample Coupling Reaction (Amide Bond Formation)

This protocol outlines a general procedure for using the primary amine of this compound in a standard amide coupling reaction, with considerations for preventing degradation.

Caption: A general workflow for an amide coupling reaction.

  • Reagent Purity Check: Before starting, verify the purity of your this compound using the HPLC method described in Protocol 2.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve your carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Stir for 10-15 minutes at room temperature to allow for the formation of the activated ester.

  • Addition of Amine: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid and remove water-soluble byproducts. Follow with a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale for Key Steps:

  • Pre-activation of the carboxylic acid: This minimizes the contact time of the amine with the coupling reagents, reducing the risk of side reactions.[3][4]

  • Use of a non-nucleophilic base (DIPEA): This prevents the base from competing with the primary amine in the coupling reaction.

  • Neutral to basic workup: This is crucial to prevent the acid-catalyzed deprotection of the Boc group.

By following these guidelines and protocols, you can minimize the degradation of this compound and ensure the reliability and reproducibility of your experimental results.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2020. [Link]

  • Albericio, F.; Carpino, L. A. Coupling Reagents: A Twenty-Five-Year Journey. Org. Process Res. Dev.2015 , 19 (2), 159–171. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

Sources

Technical Support Center: Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, manage, and mitigate impurities encountered during your experimental work. Our focus is on explaining the chemical principles behind these challenges to empower you to make informed decisions in the laboratory.

Compound Profile
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₇H₂₇N₃O₂[1]
Molecular Weight 305.42 g/mol [1]
CAS Number 444892-54-0[1]
Appearance Typically a solid
Primary Use Intermediate and building block in pharmaceutical synthesis

Section 1: Understanding the Impurity Landscape

Effective impurity management begins with understanding the likely synthetic origins of the target molecule. While multiple synthetic routes exist, a common and logical approach is the reductive amination of a phenylglyoxal derivative with N-Boc-piperazine, followed by amination, or the nucleophilic substitution of a suitable precursor. Each step in a synthetic sequence presents opportunities for the formation of process-related impurities.

Common Impurity Classes:
  • Starting Material-Related Impurities: Incomplete consumption of starting materials is a frequent source of contamination.

  • Process-Related Impurities (Side-Reactions): These are by-products formed from competing reaction pathways.

  • Degradation Products: The molecule may degrade under certain storage, handling, or reaction conditions.

The following diagram illustrates a potential synthetic pathway and the points at which key impurities can arise.

G cluster_0 Potential Synthetic Pathway & Impurity Formation SM1 N-Boc-piperazine Intermediate tert-butyl 4-(2-azido-1-phenylacetyl) piperazine-1-carboxylate SM1->Intermediate Reaction Product Target Product SM1->Product Carry-over SM2 2-Azido-1-phenylethan-1-one (or similar precursor) SM2->Intermediate Reaction Reduction Reduction Step (e.g., H₂, Pd/C) Intermediate->Reduction Reduction->Product Impurity2 Over-reduction/ Side Products Reduction->Impurity2 Side-reaction Impurity3 Boc-Deprotected Product Product->Impurity3 Degradation (Acidic conditions) Impurity4 Oxidized Impurities Product->Impurity4 Degradation (Air/Oxidants) Impurity1 Unreacted SM1

Caption: Potential synthesis pathway and points of impurity introduction.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Q1: My post-reaction crude analysis (HPLC/LC-MS) shows a significant peak corresponding to N-Boc-piperazine. What is the best way to remove it?

Answer: This is a classic issue of unreacted starting material. N-Boc-piperazine is significantly more polar than the target product due to the free secondary amine on the latter being substituted. However, its chromatographic behavior can sometimes be tricky.

Root Cause Analysis:

  • Stoichiometry: The most common cause is using an insufficient excess of the other reactant or an incomplete reaction.

  • Reaction Conditions: The reaction may not have gone to completion due to low temperature, insufficient reaction time, or poor catalyst activity (if applicable).

Troubleshooting Steps:

  • Aqueous Work-up (Acid Wash): The most effective method is an acid-base extraction. The target product has a primary amine and can be protonated, but N-Boc-piperazine has a more basic secondary amine. A carefully controlled acidic wash can selectively protonate and extract the unreacted N-Boc-piperazine into the aqueous layer.

    • Causality: The Boc-protecting group reduces the basicity of the adjacent nitrogen, but the secondary amine in N-Boc-piperazine is still a relatively strong base. A dilute acid wash (e.g., 1M citric acid or 0.5M HCl) will protonate it, rendering it water-soluble. The target product's primary amine is less basic and may remain in the organic layer if the pH is carefully controlled.

  • Flash Column Chromatography: If an acid wash is not sufficiently selective or if the product is also extracted, column chromatography is the definitive solution.

    • Recommended System: Start with a solvent system of Dichloromethane (DCM) and Methanol (MeOH). A gradient of 0% to 5% MeOH in DCM is typically effective.

    • Pro-Tip: To improve separation and prevent peak tailing of the amine-containing product, add a small amount of triethylamine (TEA) or ammonium hydroxide (~0.5-1%) to the mobile phase. This deactivates acidic sites on the silica gel.

Q2: I've isolated my product, but the NMR spectrum is clean, yet the HPLC shows two closely eluting peaks. What could be the issue?

Answer: Given that your target molecule possesses a chiral center at the benzylic position (the carbon attached to the phenyl group and the piperazine ring), the two peaks are most likely diastereomers. This occurs if your starting materials were not enantiomerically pure or if the reaction conditions led to racemization.

Root Cause Analysis:

  • Non-Stereospecific Synthesis: Many common synthetic methods, such as reductive amination, will produce a racemic mixture if a chiral catalyst is not used.

  • Starting Material Purity: The phenyl-containing starting material may have been a racemic mixture.

Troubleshooting Steps:

  • Chiral HPLC: To confirm the presence of diastereomers, you must use a chiral HPLC column and method. This is the only definitive way to separate and quantify enantiomers or diastereomers.

  • Preparative Chiral Chromatography: Separation of diastereomers on a preparative scale requires specialized chiral chromatography. This can be resource-intensive but is often necessary for drug development applications where single-isomer products are required.

  • Diastereomeric Salt Recrystallization: This classical resolution technique involves reacting your product with a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized. This is a powerful but often empirical process requiring significant optimization.

Q3: My final product has a persistent yellow or brown color, even after column chromatography. What causes this and how can I fix it?

Answer: A persistent color often indicates the presence of minor, highly conjugated, or oxidized impurities that are difficult to remove by standard silica gel chromatography.

Root Cause Analysis:

  • Oxidation: The primary amine and the benzylic position can be susceptible to air oxidation over time, especially if exposed to light or trace metals, leading to colored by-products.

  • Reagent Impurities: Some reagents, particularly those used in older reactions, can introduce color that carries through the synthesis.

Troubleshooting Steps:

  • Charcoal Treatment: Dissolve the colored product in a suitable solvent (e.g., Ethyl Acetate or Methanol). Add a small amount of activated charcoal (typically 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®.

    • Causality: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules responsible for color, while having a lower affinity for your smaller, saturated target molecule.

  • Recrystallization: This is an excellent final polishing step. Finding a suitable solvent system is key.

    • Suggested Solvents: Try systems like Ethyl Acetate/Hexanes, Isopropanol/Water, or Toluene. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain in the mother liquor.

  • Proper Storage: To prevent future degradation, store the final product under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature (2-8°C is recommended).[2][3]

Q4: I see a new, more polar spot on my TLC plate after leaving my product in a deuterated solvent (like CDCl₃) for NMR analysis. What is happening?

Answer: You are likely observing the degradation of your product via the loss of the tert-butoxycarbonyl (Boc) protecting group.

Root Cause Analysis:

  • Acidic Degradation: The Boc group is notoriously labile to acid.[4] Commercial deuterated chloroform (CDCl₃) can contain trace amounts of HCl or DCl from its manufacturing process or degradation. This is often enough to slowly cleave the Boc group, yielding the free piperazine derivative, which is much more polar.

Troubleshooting Steps:

  • Neutralize the NMR Solvent: Before preparing your NMR sample, pass the CDCl₃ through a small plug of basic alumina or add a small amount of potassium carbonate and filter. This will neutralize any trace acid.

  • Use an Alternative Solvent: DMSO-d₆ is a good alternative as it is not acidic and will not cause this issue.

  • Immediate Analysis: If you must use CDCl₃, acquire your NMR spectrum immediately after dissolving the sample. Do not let it sit for an extended period.

  • Purification: If a significant amount of your bulk material has been deprotected, you will need to re-purify it. The deprotected product can be easily removed by flash chromatography due to the large difference in polarity.

Section 3: Standardized Protocols & Workflows

To ensure reproducibility and high purity, we recommend the following standardized protocols.

Protocol 3.1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of your material.

ParameterSpecification
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 220 nm
Injection Volume 10 µL
Protocol 3.2: General Purification Workflow

The following flowchart outlines a robust, self-validating workflow for purifying the crude product and addressing common impurity issues.

Sources

Validation & Comparative

Purity Assessment of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive examination of the analytical strategies for assessing the purity of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into the nuances of utilizing High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity determinations, compare it with alternative methodologies, and provide detailed, field-proven protocols. The causality behind each experimental choice is explained to empower researchers and drug development professionals in their analytical endeavors.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest in medicinal chemistry, featuring a Boc-protected piperazine moiety and a 1-phenylethylamine structure. Its utility as a building block necessitates stringent purity control. The presence of a chiral center at the benzylic carbon of the phenylethyl group introduces a critical layer of complexity: the need to control both chemical (process-related impurities, degradants) and stereochemical (the unwanted enantiomer) purity. The efficacy and safety of the final active pharmaceutical ingredient (API) can be directly influenced by the purity of such intermediates.

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide will explore a primary RP-HPLC method for related substances and a comparative analysis of chiral HPLC techniques for enantiomeric purity, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]

The Analytical Workflow: A Holistic Approach

A robust purity assessment is not a single experiment but a multi-faceted workflow. The process begins with understanding the analyte's properties and potential impurities and culminates in a validated, reliable analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Method Validation & Comparison A Analyte Characterization (Solubility, pKa, UV Spectra) B Impurity Profiling (Potential Impurities, Degradants) A->B C Initial Method Screening (Column, Mobile Phase) B->C D Achiral Purity by RP-HPLC (Related Substances) C->D Optimized Achiral Method E Chiral Purity by Chiral HPLC (Enantiomeric Excess) C->E Optimized Chiral Method F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy) D->F E->F G Comparison with Alternatives (GC-MS, HPTLC, Advanced Detectors) F->G H Final Purity Report G->H

Caption: Overall workflow for purity assessment.

Part 1: Achiral Purity by Reverse-Phase HPLC (RP-HPLC)

The primary goal of the achiral purity analysis is to separate the main compound from any process-related impurities or degradation products. Given the compound's structure, which includes both hydrophobic (phenyl, tert-butyl) and polar (amino, piperazine nitrogens) groups, Reverse-Phase HPLC is the logical choice.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is necessary to retain the molecule and provide good separation from more polar or less retained impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for basic compounds. A buffer, such as 0.1% trifluoroacetic acid (TFA), is crucial. TFA acts as an ion-pairing agent, masking the silanol groups on the silica backbone and protonating the basic nitrogens on the analyte, leading to sharper, more symmetrical peaks.

  • Detection: The phenyl group provides a strong chromophore, making UV detection at approximately 210 nm or 254 nm highly effective and sensitive. A Diode Array Detector (DAD) is preferred as it can assess peak purity by comparing spectra across the peak.

Experimental Protocol: RP-HPLC for Related Substances
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 10
      20 80
      25 80
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

System Suitability and Data Interpretation

Before sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately, as per USP <621> guidelines.[6][7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsConfirms precision of the analytical system.

Part 2: Chiral Purity - A Comparative Analysis

The presence of a stereocenter mandates the assessment of enantiomeric purity. The two enantiomers of this compound will have identical properties on an achiral column but may have vastly different pharmacological activities.

G cluster_0 Analyte cluster_1 Separation Method cluster_2 Outcome Racemate Racemic Mixture (R- and S-enantiomers) Achiral Achiral RP-HPLC Racemate->Achiral Chiral Chiral HPLC Racemate->Chiral OnePeak Single Peak (Co-elution) Achiral->OnePeak TwoPeaks Two Peaks (Separated Enantiomers) Chiral->TwoPeaks

Sources

A Senior Application Scientist's Guide to the Analysis of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate and Its Alternatives in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity and characterization of chemical intermediates are paramount. This guide provides an in-depth technical comparison of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will explore a comprehensive analytical workflow to establish a thorough Certificate of Analysis (CoA) and compare its performance and purity profile against relevant alternatives, supported by experimental data and established analytical principles.

The piperazine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of therapeutics targeting a wide range of diseases.[1] this compound, with its chiral center and reactive primary amine, presents specific analytical challenges that necessitate a multi-technique approach to ensure its suitability for downstream applications.

I. Certificate of Analysis: A Framework for Quality

A Certificate of Analysis is the cornerstone of quality assurance for any chemical compound. It provides a comprehensive summary of the analytical tests performed to confirm its identity, purity, and other critical properties. Below is a representative Certificate of Analysis for this compound, compiled from established analytical methods for similar compounds.[2][3][4][5]

Certificate of Analysis

Product Name: This compound
CAS Number: 444892-54-0
Molecular Formula: C₁₇H₂₇N₃O₂
Molecular Weight: 305.42 g/mol
Batch Number: XXXX-YYYY
Date of Analysis: 2026-01-23
Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identification by ¹H NMR Conforms to structureConforms¹H NMR (400 MHz, CDCl₃)
Identification by Mass Spectrometry [M+H]⁺ = 306.2176 ± 5 ppm306.2178ESI-HRMS
Purity by HPLC ≥ 98.0%99.2%HPLC-UV (210 nm)
Chiral Purity (Enantiomeric Excess) ≥ 99.0% e.e.99.5% e.e.Chiral HPLC
Residual Solvents ≤ 0.5%0.1% (Ethyl Acetate)GC-HS
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Assay (by Titration) 98.0% - 102.0%99.8%Potentiometric Titration

II. The Analytical Gauntlet: Methodologies for Comprehensive Characterization

The generation of a reliable Certificate of Analysis hinges on the application of robust and validated analytical methods. The following section details the experimental protocols for the key analyses performed on this compound.

A. Purity Determination by High-Performance Liquid Chromatography (HPLC)

Chromatographic purity is a critical parameter. Due to the lack of a strong chromophore in the target molecule, derivatization is often necessary for sensitive UV detection.[6] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 210 nm.

  • Sample Preparation: 1 mg/mL in Mobile Phase A/B (50:50).

Rationale: A reversed-phase C18 column is a versatile choice for separating a wide range of organic molecules. The gradient elution allows for the separation of impurities with varying polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Compound Solvent Diluent Sample->Solvent Vial HPLC Vial Solvent->Vial Injector Autosampler Vial->Injector Injection Column C18 Column Injector->Column Pump Pump Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Report Purity Report Integration->Report

Figure 1: HPLC Purity Analysis Workflow.
B. Chiral Purity by Chiral HPLC

The presence of a stereocenter necessitates the determination of enantiomeric purity. This is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[7][8]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: Shimadzu Nexera UC SFC System with UV Detector.

  • Column: Daicel CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: 220 nm.

  • Sample Preparation: 0.5 mg/mL in mobile phase.

Rationale: Polysaccharide-based chiral stationary phases, like the CHIRALPAK® series, are widely used for the separation of a broad range of chiral compounds.[9][10][11] The addition of a small amount of an amine, such as diethylamine, to the mobile phase is often necessary to improve the peak shape of basic analytes.

C. Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification of a compound.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 5H): Phenyl protons.

    • δ 3.40-3.60 (m, 4H): Piperazine protons adjacent to the Boc group.

    • δ 2.80-3.00 (m, 1H): Methine proton (CH-Ph).

    • δ 2.40-2.60 (m, 4H): Piperazine protons adjacent to the phenylethyl group.

    • δ 2.20-2.40 (m, 2H): Methylene protons (CH₂-NH₂).

    • δ 1.45 (s, 9H): tert-Butyl protons.

    • δ 1.30 (br s, 2H): Amine protons (NH₂).

Mass Spectrometry

  • Expected Fragmentation Pattern (ESI+):

    • [M+H]⁺: The protonated molecular ion.

    • [M-Boc+H]⁺: Loss of the tert-butoxycarbonyl group.

    • [M-C₄H₉+H]⁺: Loss of the tert-butyl group.[12]

Analytical_Techniques cluster_techniques Analytical Techniques cluster_properties Determined Properties HPLC HPLC Purity Purity HPLC->Purity Chiral_HPLC Chiral HPLC Enantiomeric_Purity Enantiomeric Purity Chiral_HPLC->Enantiomeric_Purity NMR NMR Structure Structure NMR->Structure MS Mass Spec MS->Structure Molecular_Weight Molecular Weight MS->Molecular_Weight

Figure 2: Analytical techniques and their corresponding outputs.

III. Comparative Analysis: Benchmarking Against Alternatives

In drug development, the choice of a building block is often a balance of synthetic accessibility, purity, and cost. Here, we compare this compound with two common alternatives.

Alternative 1: Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

This alternative lacks the phenyl group and the chiral center, simplifying its synthesis and analysis. However, it may not be a suitable replacement in applications where the phenyl ring is critical for biological activity or downstream synthetic transformations.

Alternative 2: (R)-1-Phenyl-2-(piperazin-1-yl)ethan-1-amine

This alternative is the unprotected form of the target compound. While it eliminates a deprotection step in a synthetic sequence, its handling and stability can be more challenging due to the presence of two free amine groups.

Table 1: Comparison of Key Analytical Parameters

Parameter This compound Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (R)-1-Phenyl-2-(piperazin-1-yl)ethan-1-amine
Molecular Weight 305.42 g/mol 229.32 g/mol 205.30 g/mol
Chiral Center YesNoYes
Typical Purity (HPLC) > 98%> 98%> 97%
Key Impurities Diastereomers, unreacted starting materialsUnreacted piperazine, dialkylated byproductsEnantiomer, oxidation products
Analytical Complexity High (requires chiral separation)LowModerate (requires chiral separation)

Table 2: Comparative HPLC and Chiral HPLC Data

Compound HPLC Retention Time (min) Chiral HPLC Retention Time (min) Enantiomeric Excess (%)
This compound15.2R-enantiomer: 12.5, S-enantiomer: 14.899.5
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate8.7N/AN/A
(R)-1-Phenyl-2-(piperazin-1-yl)ethan-1-amine10.5R-enantiomer: 10.2, S-enantiomer: 11.999.2

The data clearly illustrates that while the target compound and its unprotected analogue require more complex chiral analysis, they offer the specific stereochemistry often required for targeted drug action. The simpler, achiral alternative, while easier to analyze, lacks this critical feature.

IV. Conclusion: A Data-Driven Approach to Quality

The comprehensive analysis of this compound, as outlined in this guide, provides a robust framework for ensuring its quality and suitability for drug development. By employing a combination of chromatographic and spectroscopic techniques, a detailed and reliable Certificate of Analysis can be generated. The comparison with relevant alternatives highlights the trade-offs between synthetic simplicity, analytical complexity, and the specific structural features required for a given application. As a senior application scientist, I emphasize that a thorough understanding and implementation of these analytical principles are fundamental to the successful progression of any drug discovery and development program.

V. References

  • Chem-Impex. tert-Butyl-4-(2-amino-1-phenylethyl)piperazine carboxylate. [Link]

  • Rahman, M. M., et al. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." Journal of Scientific Research 8.2 (2016): 165-175.

  • Kaupang, Å., C. H. Görbitz, and T. Hansen. "tert-Butyl 4-(2-diazoacetyl) piperazine-1-carboxylate." Acta Crystallographica Section E: Structure Reports Online 66.6 (2010): o1299.

  • GSRS. TERT-BUTYL 4-(2-AMINOPYRIDIN-3-YL)PIPERAZINE-1-CARBOXYLATE. [Link]

  • Mamat, C., et al. "Synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl) piperazine-1-carboxylate." Crystals 2.3 (2012): 90-98.

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • Indian Journal of Pharmaceutical Sciences. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • National Institutes of Health. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • LCGC North America. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • PubMed Central. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. [Link]

  • ResearchGate. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Meegle. Free Download Material Certificate of Analysis Template. [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • PubMed. Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. [Link]

  • ResearchGate. tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]

  • PubMed. Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. [Link]

  • Datacor. 2024 Certificate of Analysis - Definition, Example Template & Requirements. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars Research Library. Der Pharma Chemica. [Link]

  • Scientific Research Publishing. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

  • DocHub. Certificate of analysis template: Fill out & sign online. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • EDQM. Template of Certificate of Analysis. [Link]

  • ResearchGate. Synthesis, characterization and in vivoanthelmintic activity of some newer piperazine derivatives. [Link]

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A Senior Application Scientist's Comparative Guide to Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of piperazine derivatives, understanding the nuanced differences between analogs is paramount for successful therapeutic design. This guide provides an in-depth comparison of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, a promising but less-characterized molecule, with other key piperazine derivatives. By examining their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive technical resource for informed decision-making in drug discovery.

Introduction to the Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically successful drugs stems from its unique physicochemical properties. The two basic nitrogen atoms can be protonated at physiological pH, enabling crucial ionic interactions with biological targets.[2] Furthermore, these nitrogens can act as hydrogen bond acceptors, and the ring's conformational flexibility allows it to adapt to various binding pockets. This versatility has led to the development of piperazine-containing drugs across numerous therapeutic areas, including psychiatry, allergy treatment, and cardiovascular medicine.

This guide focuses on this compound, a molecule that combines the piperazine core with a phenylethylamine moiety, a classic pharmacophore known to interact with monoamine neurotransmitter systems.

Synthesis Strategies for Piperazine Derivatives

The synthesis of piperazine derivatives is a well-established field, with numerous methods available for functionalization of the piperazine core. The synthesis of this compound, while not explicitly detailed in readily available literature, can be reliably predicted based on established synthetic routes for similar compounds.

A probable synthetic pathway would involve the nucleophilic substitution of a suitable electrophile by N-Boc-piperazine. A plausible route is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_conversion Conversion cluster_final Final Product N-Boc-piperazine N-Boc-piperazine Reaction_Step Nucleophilic Ring Opening N-Boc-piperazine->Reaction_Step Styrene_oxide Styrene oxide Styrene_oxide->Reaction_Step Intermediate_Product tert-Butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate Reaction_Step->Intermediate_Product Base (e.g., Et3N) Mesylation 1. Mesylation (MsCl, Et3N) 2. Azide Substitution (NaN3) 3. Reduction (e.g., H2/Pd-C or LiAlH4) Intermediate_Product->Mesylation Final_Product This compound Mesylation->Final_Product caption Figure 1. Proposed synthesis of this compound. Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the receptor of interest Incubation Incubate membranes, radioligand, and test compound to allow binding to reach equilibrium Membrane_Prep->Incubation Ligand_Prep Prepare solutions of radioligand and test compound at various concentrations Ligand_Prep->Incubation Filtration Rapidly filter the mixture to separate bound from free radioligand Incubation->Filtration Scintillation Quantify the amount of bound radioligand using a scintillation counter Filtration->Scintillation Analysis Calculate IC50 and Ki values using non-linear regression analysis Scintillation->Analysis caption Figure 2. General workflow for a radioligand binding assay.

Caption: Figure 2. General workflow for a radioligand binding assay.

Detailed Protocol for Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound at various concentrations (typically from 10-10 to 10-5 M) or vehicle for total binding.

      • A non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol).

      • Radioligand (e.g., [3H]-Spiperone) at a concentration near its Kd.

      • Membrane preparation.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the log of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Objective: To characterize the functional activity of the test compound at a specific receptor.

Principle: These assays measure the downstream signaling events that occur upon receptor activation or inhibition. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, this can involve measuring changes in second messenger levels (e.g., cAMP, Ca2+) or β-arrestin recruitment.

Experimental Workflow for a cAMP Assay (for Gi/o-coupled receptors like D2):

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing the receptor of interest Forskolin_Stim Stimulate cells with forskolin to increase basal cAMP levels Cell_Culture->Forskolin_Stim Compound_Add Add test compound (for agonist mode) or agonist + test compound (for antagonist mode) Forskolin_Stim->Compound_Add Cell_Lysis Lyse the cells to release intracellular cAMP Compound_Add->Cell_Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->Detection Analysis Generate dose-response curves and calculate EC50 (agonist) or IC50 (antagonist) values Detection->Analysis caption Figure 3. General workflow for a cAMP functional assay.

Caption: Figure 3. General workflow for a cAMP functional assay.

Detailed Protocol for a D2 Receptor cAMP Functional Assay (Antagonist Mode):

  • Cell Culture:

    • Plate HEK293 cells expressing the human dopamine D2 receptor in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Add a fixed concentration of a known D2 receptor agonist (e.g., quinpirole) and forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA).

    • Measure the cAMP levels.

  • Data Analysis:

    • Plot the inhibition of the agonist-induced decrease in cAMP as a function of the log of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound represents an intriguing chemical entity with the potential for significant activity within the central nervous system. Based on the extensive body of research on related piperazine derivatives, it is highly probable that this compound will interact with dopamine and/or serotonin receptors. The presence of the Boc protecting group and the primary amine on the phenylethyl linker are key structural features that will dictate its specific pharmacological profile.

To fully unlock the potential of this and other novel piperazine derivatives, a systematic and rigorous biological evaluation is essential. The experimental protocols detailed in this guide provide a robust framework for determining receptor binding affinities and functional activities. The data generated from these studies will be invaluable for constructing comprehensive structure-activity relationships, guiding the design of future generations of piperazine-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the complex signaling pathways modulated by these compounds deepens, so too will our ability to rationally design novel medicines for a wide range of neurological and psychiatric disorders.

References

  • Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Neuropsychobiology, 75(1), 30–40. [Link]

  • Chu, A., Kumar, N., Chien, A., & Luedtke, R. R. (2005). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 181(3), 515–527. [Link]

  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved January 23, 2026, from [Link]

  • Głuch-Lutwin, M., & Siwek, A. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7009. [Link]

  • Kumar, N., Chu, A., Chien, A., & Luedtke, R. R. (2009). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 203(2), 379–390. [Link]

  • Mamat, C., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 90–95. [Link]

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A Comparative Guide to the Structural Verification of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous structural verification of a new chemical entity (NCE) is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate, a chiral molecule with potential applications in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this guide will leverage spectral data from its constituent fragments and closely related analogs to predict and rationalize the expected analytical outcomes. This approach underscores the deductive reasoning central to structural chemistry and provides a robust framework for researchers encountering novel compounds.

The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be self-validating. We will explore a multi-technique approach, emphasizing the synergy between spectroscopic and chromatographic methods to build an irrefutable body of evidence for the compound's identity, purity, and stereochemistry.

The Imperative of Orthogonal Analytical Techniques

The structural verification of a molecule as complex as this compound, which features a chiral center, a bulky protecting group, and multiple nitrogen atoms, necessitates a multi-faceted analytical strategy. Over-reliance on a single technique can lead to misinterpretation. Therefore, we advocate for an orthogonal approach, where each method provides a unique and complementary piece of structural information. The convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC) forms the foundation of a comprehensive and trustworthy structural assignment.

Primary Structural Elucidation: A Predictive Approach

Given the absence of published spectra for this compound, we will deduce the expected spectral characteristics by analyzing its key structural motifs: the N-Boc-piperazine moiety and the 1-phenylethylamine core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our target compound, both ¹H and ¹³C NMR will be indispensable.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons, the chiral center, the piperazine ring protons, and the bulky tert-butyl group.

  • Aromatic Region (δ 7.2-7.4 ppm): The monosubstituted phenyl group will exhibit a complex multiplet corresponding to its five protons.

  • Chiral Methine Proton (δ ~3.5-4.0 ppm): The proton at the chiral center (CH-Ph) is expected to be a multiplet due to coupling with the adjacent methylene protons and the protons on the piperazine ring.

  • Piperazine Ring Protons (δ ~2.3-3.5 ppm): The eight protons of the piperazine ring will likely appear as a series of complex multiplets. The presence of the Boc group and the bulky substituent will restrict conformational flexibility, potentially leading to distinct signals for axial and equatorial protons.

  • Methylene Protons (δ ~2.5-3.0 ppm): The two protons of the CH₂ group adjacent to the amine will be diastereotopic due to the nearby chiral center and will likely appear as two distinct multiplets.[1]

  • Tert-butyl Protons (δ ~1.4 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, a characteristic signature of the Boc protecting group.[2]

  • Amine Protons (δ ~1.5-2.5 ppm): The two protons of the primary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum will provide complementary information on the carbon framework.

  • Aromatic Carbons (δ ~125-145 ppm): Six distinct signals are expected for the phenyl ring carbons.

  • Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the Boc group will appear as a downfield singlet.

  • Quaternary Carbon of Boc Group (δ ~80 ppm): The quaternary carbon of the tert-butyl group is also a characteristic downfield signal.

  • Chiral Methine Carbon (δ ~60-65 ppm): The carbon of the chiral center will resonate in this region.

  • Piperazine Ring Carbons (δ ~40-55 ppm): The four carbon atoms of the piperazine ring will likely show four distinct signals.

  • Methylene Carbon (δ ~45-50 ppm): The carbon of the CH₂ group adjacent to the amine.

  • Tert-butyl Carbons (δ ~28 ppm): The three equivalent methyl carbons of the tert-butyl group will appear as a single upfield signal.[2]

G cluster_nmr NMR Spectroscopy Proton_NMR ¹H NMR COSY 2D COSY Proton_NMR->COSY H-H Connectivity HSQC 2D HSQC Proton_NMR->HSQC Direct H-C Correlation HMBC 2D HMBC Proton_NMR->HMBC Long-range H-C Correlation Carbon_NMR ¹³C NMR DEPT DEPT Carbon_NMR->DEPT CH, CH₂, CH₃ Multiplicity Carbon_NMR->HSQC Carbon_NMR->HMBC

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation patterns. For this compound (MW: 305.42 g/mol ), Electrospray Ionization (ESI) in positive ion mode is the preferred method.

Expected Mass Spectrum:

  • Molecular Ion Peak: A prominent peak at m/z 306 [M+H]⁺ is expected.

  • Key Fragmentation Pathways:

    • Loss of the Boc group: A significant fragment at m/z 206, corresponding to the loss of the tert-butoxycarbonyl group (-100 amu).

    • Loss of the tert-butyl group: A fragment at m/z 250, resulting from the loss of the tert-butyl radical (-57 amu).

    • Cleavage of the piperazine ring: Characteristic fragments of the piperazine ring are expected.

    • Benzylic cleavage: A fragment corresponding to the phenylethylamine moiety.

G Molecule This compound (m/z 306 [M+H]⁺) Fragment1 Loss of Boc group (m/z 206) Molecule->Fragment1 Fragment2 Loss of tert-butyl group (m/z 250) Molecule->Fragment2 Fragment3 Piperazine Ring Fragmentation Molecule->Fragment3 Fragment4 Benzylic Cleavage Molecule->Fragment4

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique to identify the key functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretch (amine): A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

  • C=O Stretch (carbamate): A strong absorption band around 1680-1700 cm⁻¹.

  • C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.

  • C-O Stretch (carbamate): Bands in the 1250-1350 cm⁻¹ region.

Comparative Analysis with Alternative Structures

To provide a practical context for the predicted data, we will compare this compound with two alternative compounds:

  • Alternative 1 (Simpler): 1-phenyl-2-(piperazin-1-yl)ethan-1-amine (the de-protected parent amine).

  • Alternative 2 (More Complex): 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.[3][4]

Analytical TechniqueThis compound (Predicted)1-phenyl-2-(piperazin-1-yl)ethan-1-amine (Predicted)1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one[3][4]
¹H NMR Singlet at ~1.4 ppm (9H, t-Bu).Absence of the t-Bu singlet.Multiple aromatic signals, four triplet signals for piperazine protons (3.05–3.57 ppm).
¹³C NMR Carbonyl at ~155 ppm, Quaternary C at ~80 ppm.Absence of carbonyl and quaternary Boc carbons.Carbonyl carbon at 165.8 ppm.
Mass Spec (ESI-MS) [M+H]⁺ at m/z 306. Major fragment at m/z 206 (loss of Boc).[M+H]⁺ at m/z 206.[M+H]⁺ at m/z 478.
IR Spectroscopy Strong C=O stretch at ~1690 cm⁻¹.Absence of the strong C=O stretch.C=O stretch at 1652 cm⁻¹.
Chiral HPLC Requires chiral stationary phase for enantiomeric separation.Requires chiral stationary phase for enantiomeric separation.Not a chiral molecule.

This comparative table highlights how the presence or absence of the Boc protecting group and other structural modifications would lead to distinct and identifiable differences in the analytical data.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Chiral Purity

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation: A standard HPLC system with a UV detector is sufficient.

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., Chiralpak IA or IC) are a good starting point for this class of compounds.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1 mL/min).

  • Injection: Inject a small volume of the sample (e.g., 10 µL).

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Optimization: If separation is not achieved, systematically vary the ratio of the polar modifier and the type and concentration of the amine additive. Temperature can also be a critical parameter to optimize resolution.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex multiplets.

Solvent: Deuterated chloroform (CDCl₃) is a good initial choice.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (COSY, HSQC, HMBC): If the 1D spectra are complex and assignments are ambiguous, acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is ideal.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

  • Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan on the molecular ion peak ([M+H]⁺).

Conclusion

References

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI.
  • Sigma-Aldrich. t-butyl-4-(2-Amino-1-phenylethyl)
  • Santa Cruz Biotechnology. tert-Butyl-4-(2-amino-1-phenylethyl)
  • ChemicalBook. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum.
  • Biosynth. 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • ChemicalBook. L-1-Phenylethylamine(2627-86-3) MS spectrum.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • SpectraBase. 1-Boc-piperazine.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Sigma-Aldrich. (R)-(+)
  • Thermo Fisher Scientific.
  • Pharmaffiliates. Product Name : Tert-butyl 4-(2-hydroxypentanoyl)
  • Google Patents. Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)
  • Tokyo Chemical Industry Co., Ltd. (S)-(-)-1-Phenylethylamine.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Biosynth. 1-Phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride.
  • PharmaCompass.com.
  • Sigma-Aldrich. tert-Butyl 4-(4-amino-2-methylphenyl)
  • RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).
  • ResearchGate. Optimized structure of 1-(piperazin-1-yl)−2-(thiophen-2-yl) ethan-1-one....
  • Guidechem. 1-Phenylethylamine 618-36-0 wiki.
  • tert-butyl 4-{2-[4-(2-aminoethyl)
  • Guidechem. N-BOC-Piperazine 57260-71-6 wiki.
  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Wikipedia. 1-Phenylethylamine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate (CAS 444892-54-0). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our dedication to scientific integrity and operational excellence.

Foundational Understanding: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound was not identified, analysis of structurally similar piperazine-based compounds provides a strong basis for a conservative risk assessment. The core structure contains a piperazine ring, a common motif in bioactive compounds, and an amino group, which informs its chemical reactivity and potential hazards.[1]

The primary hazards associated with analogous compounds include acute toxicity, irritation, and potential environmental harm.[2][3] This causality is rooted in the chemical nature of amines, which can be corrosive and irritating, and the overall molecular structure which may be persistent in the environment if not properly degraded.

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard ClassificationGHS PictogramSignal WordHazard StatementCausality/Rationale
Acute Toxicity - Oral (Category 3/4)GHS06Danger or Warning H301: Toxic if swallowed. / H302: Harmful if swallowed.Piperazine derivatives can exhibit systemic toxicity upon ingestion.
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[4][5]Amine functional groups can be irritating or corrosive to skin tissue.
Serious Eye Irritation (Category 2)GHS07Warning H319: Causes serious eye irritation.[4][5]Direct contact with eye tissue can cause significant irritation or damage.
Specific Target Organ Toxicity - Single Exposure (Category 3)GHS07Warning H335: May cause respiratory irritation.[2][4]Inhalation of dust or aerosols can irritate the respiratory tract.
Acute/Chronic Aquatic ToxicityGHS09Warning H410: Very toxic to aquatic life with long lasting effects.[3]Many complex organic molecules are not readily biodegradable and can harm aquatic ecosystems.

Disclaimer: This table is an inferred hazard profile based on available data for similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided with your product and your institution's Chemical Hygiene Plan (CHP).[6]

Pre-Disposal Operations: Immediate Safety and Handling

Proper disposal begins with proper handling. The following protocols are essential to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical. The choice of PPE is dictated by the need to create an impermeable barrier against the identified hazards.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid skin contact with the outer surface.[2]

  • Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.[5]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: Handle the solid compound only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For solid spills, gently sweep up the material to avoid creating dust. Place the collected material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) officer, as per your institution's policy.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a systematic process that adheres to the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Step 1: Waste Characterization and Segregation

The "Why": This is the most critical step. Improper segregation can lead to dangerous chemical reactions (e.g., gas generation, fire, explosions) within the waste container and complicates the final disposal process. This compound must be treated as a hazardous chemical waste.

Protocol:

  • Identify as Hazardous: Based on the hazard assessment, classify waste containing this compound as Hazardous Chemical Waste .

  • Segregate: Do NOT mix this waste with other waste streams. It should be collected in a dedicated container, separate from:

    • Non-hazardous waste (trash).[11]

    • Acids, bases, and oxidizers. The amino group makes it basic and potentially reactive with acids.[2]

    • Other organic solvent wastes, unless explicitly permitted by your institution's EHS department.

Step 2: Container Selection and Labeling

The "Why": The container is the primary barrier preventing environmental release. Proper labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to the ultimate waste handlers.[12]

Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, in good condition, and compatible with the chemical.[13]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use abbreviations.

    • The approximate concentration and quantity.

    • The date waste accumulation began.

    • The name of the principal investigator and laboratory location.

    • Appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark, environment).

Step 3: Waste Accumulation and Storage

The "Why": Safe, temporary storage within the lab prevents accidents and ensures compliance with EPA regulations for Satellite Accumulation Areas (SAAs).

Protocol:

  • Designate an SAA: Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste. This minimizes the release of vapors and prevents spills.[13]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Step 4: Final Disposal Arrangement

The "Why": Final disposal of hazardous waste is a highly regulated process that must be performed by trained and licensed professionals to ensure environmental protection.

Protocol:

  • Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[10][12]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company.[14] The most probable disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2]

  • Maintain Records: Keep accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.[14]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Pre-Disposal cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposition start Start: Generation of Waste assess Assess Hazards (Review SDS/CHP) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe characterize Characterize as Hazardous Waste ppe->characterize container Select Compatible Container (HDPE, Screw Cap) characterize->container label_waste Affix 'Hazardous Waste' Label (Full Name, Date, Hazards) container->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store check_full Container Full or Time Limit Reached? store->check_full Keep container closed. Add waste as needed. check_full->store No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes incinerate Licensed Vendor Disposal (High-Temp Incineration) contact_ehs->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound.

References

  • CymitQuimica. (2024). Safety Data Sheet: Tert-butyl 4-(2-hydroxy-2-phenylethyl)piperazine-1-carboxylate.
  • Capot Chemical. (2026). MSDS of (R)-4-(2-aMino-propyl)-piperazine-1-carboxylic acid tert-butyl ester.
  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • DC Chemicals. (2026). Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate MSDS.
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: N-Aminoethylpiperazine.
  • Tenova Pharma. tert-butyl 4-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}piperazine-1-carboxylate.
  • Santa Cruz Biotechnology. tert-Butyl-4-(2-amino-1-phenylethyl)piperazine carboxylate.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-piperazine.
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  • Sigma-Aldrich. t-butyl-4-(2-Amino-1-phenylethyl)piperazine carboxylate AldrichCPR.
  • Sigma-Aldrich. tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate.
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Mastering the Safe Handling of Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical innovation, Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate is a valuable building block. However, its potent nature, specifically its acute oral toxicity, demands a meticulous and informed approach to laboratory handling. This guide provides essential, actionable protocols to ensure the safety of laboratory personnel and the integrity of your research. We move beyond simple checklists to explain the rationale behind these procedures, empowering you to build a culture of safety and confidence in your laboratory.

Hazard Analysis: Understanding the "Why" Behind the "How"

This compound is classified as Acutely Toxic (Oral), Category 3 . This classification is the cornerstone of our safety protocol. The primary hazard is severe toxicity if the compound is swallowed. The GHS H301 hazard statement, "Toxic if swallowed," and the GHS06 pictogram (skull and crossbones) signify a substance that can cause death or severe damage to health upon ingestion of even small amounts. Therefore, the principal goal of our handling strategy is to prevent any possibility of ingestion, which primarily occurs through the transfer of microscopic particles from contaminated surfaces to the mouth. Additionally, related piperazine derivatives are known to cause skin, eye, and respiratory irritation, necessitating comprehensive protective measures.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective management of this potent compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Engineering Controls: Your First Line of Defense

Engineering controls are physical installations that isolate you from the hazard.[1] For a potent powder like this compound, these are not optional; they are mandatory.

  • Chemical Fume Hood: All handling of the solid compound must be performed inside a certified chemical fume hood. This includes weighing, transferring, and preparing solutions. The constant airflow directed away from the user is critical to prevent the inhalation of any airborne particles.

  • Ventilated Balance Enclosure (VBE): For weighing procedures, a VBE (also known as a powder containment hood) is highly recommended.[2] These enclosures are specifically designed to minimize air currents that can disturb fine powders on a balance pan, while still providing excellent containment.

  • Designated Work Area: All work with this compound should be restricted to a clearly marked and designated area within the laboratory to prevent cross-contamination of other workspaces.[2]

Administrative Controls: Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

  • Restricted Access: Only personnel who have received specific training on the hazards and handling of this compound should be permitted to work with it.

  • "Wet Chemistry" Techniques: Whenever possible, work with the compound in a solution rather than as a dry powder to eliminate the risk of aerosolization.[3]

  • Good Housekeeping: Clean the designated work area, including all surfaces and equipment, immediately after each use. A "wet cleaning" method using a suitable solvent (such as 70% ethanol) is recommended to avoid creating dust.[3][4] Do not dry sweep.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, a robust PPE regimen is essential for direct handling of this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical safety goggles with side shields or a face shieldDouble-gloving with nitrile glovesLaboratory coat with tight cuffs, disposable gown recommendedN95 or higher-rated respirator
Preparing Solutions Chemical safety gogglesNitrile glovesLaboratory coatNot typically required if performed in a fume hood
Handling Solutions Chemical safety gogglesNitrile glovesLaboratory coatNot required
Cleaning and Decontamination Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coatNot typically required

Causality: The requirement for double-gloving and respiratory protection during solid handling is a direct response to the high oral toxicity. The goal is to prevent any skin contact with particles that could be inadvertently ingested and to avoid inhaling any aerosolized powder.

Step-by-Step Operational Protocols

Weighing and Transferring the Solid Compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure the ventilated balance enclosure and the surrounding area in the fume hood are clean and free of clutter.

  • Tare the Container: Place a clean, labeled receiving container on the balance and tare to zero.

  • Transfer: Using a dedicated, clean spatula, carefully transfer the desired amount of the compound from the stock bottle to the receiving container. Minimize the drop height to prevent dust generation.[3]

  • Seal: Immediately and securely close both the stock bottle and the receiving container.

  • Clean: Decontaminate the spatula and any other tools used. Wipe down the surfaces of the balance and the enclosure with a damp cloth. Dispose of the cloth as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound are considered acutely toxic hazardous waste and must be disposed of accordingly.[5][6][7]

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh boats, disposable gowns, and cleaning materials, in a dedicated, clearly labeled, and sealed plastic bag or container.[6]

    • The waste container must be labeled with "Acutely Toxic Hazardous Waste" and list the chemical name.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and compatible waste container.

    • Label the container with "Acutely Toxic Hazardous Waste" and the chemical name and approximate concentration.

  • Empty Containers:

    • The original container of an acutely toxic chemical is also considered hazardous waste and must not be disposed of in regular trash.[4] It should be collected for disposal with other hazardous waste.

  • Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup.

Emergency Procedures: Be Prepared

Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or outside of a containment device, contact your institution's emergency response team.

  • For small spills within a fume hood, cover the spill with an absorbent material, and then gently wet it with a suitable solvent to prevent dust formation.

  • Carefully clean the area, working from the outside in. All cleanup materials must be disposed of as acutely toxic hazardous waste.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[8]

  • Ingestion: Seek immediate medical attention. Call a poison control center or emergency services.[8] Do not induce vomiting.

  • Inhalation: Move to fresh air. Seek medical attention if you feel unwell.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling this compound.

Safe Handling Workflow for Acutely Toxic Solids cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don appropriate PPE prep_setup Prepare designated work area in fume hood prep_ppe->prep_setup weigh Weigh solid in VBE or fume hood prep_setup->weigh Proceed to handling transfer Transfer solid to reaction vessel weigh->transfer exposure Exposure weigh->exposure If exposure occurs dissolve Dissolve in solvent ('wet chemistry') transfer->dissolve spill Spill transfer->spill If spill occurs decon Decontaminate all surfaces and equipment dissolve->decon After experiment completion waste_solid Collect solid waste in labeled container decon->waste_solid waste_liquid Collect liquid waste in labeled container decon->waste_liquid

Caption: A flowchart outlining the key stages of safe handling, from preparation to disposal.

By integrating these protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.

References

  • Powder Systems Ltd. (2025, July 23). How Engineering Controls Protect Operators Working with High-Potency Compounds.
  • UC Davis. (2016, November 10). Acutely Toxic Solids and Liquids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.